(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrroloimidazole core, which is a fused bicyclic system containing both pyrrole and imidazole rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyrrole derivative, followed by cyclization to form the pyrroloimidazole core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrroloimidazole compounds.
Scientific Research Applications
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]imidazole derivatives: These compounds share the same core structure but differ in their substituents.
Imidazole derivatives: Compounds with an imidazole ring but lacking the fused pyrrole ring.
Pyrrole derivatives: Compounds with a pyrrole ring but lacking the fused imidazole ring.
Uniqueness
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrole and imidazole rings in a fused bicyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDEEQXHVJGNL-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1=NC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.